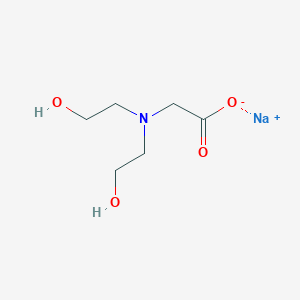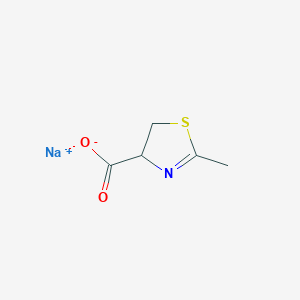
2-(Piperazin-1-yl)benzoic acid
説明
Synthesis Analysis
The synthesis of derivatives similar to 2-(Piperazin-1-yl)benzoic acid often involves reactions between piperazine or substituted piperazines with benzoic acid or its derivatives. For example, ethyl 1-piperazinecarboxylate reacted with 4-fluorobenzoic acid to produce 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), showcasing a method of synthesis involving substitution reactions (Faizi, Ahmad, & Golenya, 2016).
Molecular Structure Analysis
The crystal structure of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals that the piperazine ring adopts a chair conformation, with dihedral angles indicating the planarity between the piperazine and the benzene rings. This suggests a rigid molecular structure conducive to forming stable crystalline forms (Faizi et al., 2016).
Chemical Reactions and Properties
Piperazine and substituted benzoic acids react to form compounds with extensive N–H···O hydrogen bonds, leading to different hydrogen-bonding motifs and supramolecular architectures. These reactions showcase the compounds' ability to engage in strong hydrogen bonding, affecting their solubility, melting points, and potentially their reactivity (Chen & Peng, 2011).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are significantly influenced by the molecular structure and hydrogen bonding of these compounds. For instance, the chair conformation of the piperazine ring and the specific dihedral angles with the benzene ring contribute to the stability and crystallinity of these compounds (Faizi et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, the ability to form hydrogen bonds, and participation in substitution reactions, are central to understanding 2-(Piperazin-1-yl)benzoic acid derivatives. The extensive formation of N–H···O hydrogen bonds and different supramolecular networks indicates a propensity for forming stable complexes and engaging in chemical reactions that utilize these hydrogen bonding capabilities (Chen & Peng, 2011).
科学的研究の応用
Summary of the Application
“2-(Piperazin-1-yl)benzoic acid” is used in the synthesis of nitrogen-containing heterocyclic compounds such as substituted 9-(piperazin-1-yl) acridine derivatives . These derivatives are evaluated for their antioxidant activity .
Methods of Application or Experimental Procedures
The compound is synthesized by [(4-Methyl-2-nitrophenyl) amino] benzoic acid, phosphorus oxychloride, piperazine, and dichloromethane . The antioxidant activity is evaluated using the DPPH method .
Results or Outcomes
Among the screened compounds, electron-rich acridine exhibited significant antioxidant activities . The molecular docking results show that the compound CP-05(2-methyl -4-nitro-9-[(4-benzyl) piperazin-1-yl] acridine) shows significant antioxidant activity compared with the standard compound α-Tocopherol . In all the synthesized compounds, CP-05 shows the best binding energy and IC 50 value -9.27 Kcal/mol and 155.03 nano molar concentration respectively .
Synthesis of Antidepressant Molecules
Summary of the Application
“2-(Piperazin-1-yl)benzoic acid” is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
Methods of Application or Experimental Procedures
The compound is synthesized through metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
Results or Outcomes
The synthesis of antidepressant molecules through metal-catalyzed procedures has been a significant area of study in medicinal chemistry. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Synthesis of Cytotoxic Derivatives
Summary of the Application
“2-(Piperazin-1-yl)benzoic acid” is used in the synthesis of cytotoxic derivatives .
Methods of Application or Experimental Procedures
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .
Results or Outcomes
The synthesized derivatives were screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Synthesis of Anti-Cancer Molecules
Summary of the Application
“2-(Piperazin-1-yl)benzoic acid” is used in the synthesis of anti-cancer molecules .
Methods of Application or Experimental Procedures
The compound is synthesized through various chemical reactions. The synthesized molecules are then tested for their anti-cancer properties .
Results or Outcomes
The synthesized molecules have shown potential anti-cancer properties in preliminary tests .
Synthesis of Anti-Inflammatory Molecules
Summary of the Application
“2-(Piperazin-1-yl)benzoic acid” is used in the synthesis of anti-inflammatory molecules .
Methods of Application or Experimental Procedures
The compound is synthesized through various chemical reactions. The synthesized molecules are then tested for their anti-inflammatory properties .
Results or Outcomes
The synthesized molecules have shown potential anti-inflammatory properties in preliminary tests .
Safety And Hazards
The safety information for 2-(Piperazin-1-yl)benzoic acid indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-piperazin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLZQIMSYNAILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375156 | |
| Record name | 2-(piperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)benzoic acid | |
CAS RN |
446831-27-2 | |
| Record name | 2-(1-Piperazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446831-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(piperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 446831-27-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















